Relevance: The Knorr linker shares a structural similarity with the target compound, 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, in the presence of the 2,4-dimethoxyphenyl substituent. This shared feature suggests potential applications in similar synthetic strategies and potential biological activities related to the presence of the dimethoxyphenyl group.
Compound Description: L755507 is a β3-adrenoceptor agonist that demonstrates a robust increase in cAMP accumulation. It couples with both Gs and Gi proteins to activate adenylate cyclase and MAPK signaling pathways.
Relevance: Although structurally distinct from 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, L755507 belongs to the same class of compounds, benzenesulfonamides, suggesting potential shared pharmacological targets or mechanisms of action. Understanding the differences in their structures and activities can provide valuable insights into structure-activity relationships within the benzenesulfonamide class.
Compound Description: L748337 acts as a selective β3-AR antagonist, primarily activating MAPK signaling through Gi/o protein coupling.
Relevance: Similar to L755507, L748337 is categorized as a benzenesulfonamide, linking it to 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide. This shared chemical class highlights the versatility of benzenesulfonamides in targeting a range of biological processes. Examining the structural differences and their impact on receptor binding and downstream signaling can offer insights into the design of more selective and potent pharmaceuticals.
Compound Description: These are a group of compounds formed by the condensation of Pramipexole (a dopamine agonist used to treat Parkinson's disease and restless legs syndrome) and 2,4-dihydroxy acetophenone. These complexes have been shown to bind to DNA with high affinity.
Relevance: These complexes highlight the importance of Schiff bases, similar to the structure in 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide. Although the target compound is not a Schiff base itself, the presence of the carbonyl and amino groups in close proximity suggests the possibility of forming a Schiff base under appropriate conditions.
Compound Description: This series of compounds was designed and synthesized to study their effects on leukocyte counts. Some compounds in this series exhibited significant leukocyte count-raising activities, even surpassing the potency of recombinant human granulocyte colony-stimulating factor (rhG-CSF).
Relevance: The presence of the 2,4-dimethoxyphenyl substituent in these compounds directly correlates with its presence in 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide. This shared structural motif suggests a potential role in influencing biological activity related to immune modulation or cell signaling.
Compound Description: Pyrimethamine is an antimalarial drug often used in combination with sulfadoxine. It works by inhibiting the enzyme dihydrofolate reductase in malaria parasites.
Relevance: While not directly structurally similar, the discussion of pyrimethamine and sulfadoxine in the context of metal complexes highlights the potential for 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide to act as a ligand in metal complex formation. This is due to the presence of multiple nitrogen and oxygen atoms in the target compound, which can potentially coordinate with metal ions. Such metal complexes could exhibit altered pharmacological properties compared to the parent compound.
Compound Description: Sulfadoxine is an ultralong-acting sulfonamide antibiotic, often used in combination with pyrimethamine for the treatment of malaria.
Relevance: Sulfadoxine shares a significant structural resemblance to 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, with both compounds containing the benzenesulfonamide moiety. This structural similarity suggests that 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide may exhibit antibacterial or antimalarial properties, or potentially target similar biological pathways.
Compound Description: These compounds are organometallic complexes incorporating tin(IV) and derivatives of aniline. They have shown potential biological activities, including antibacterial, antifungal, cytotoxic, antileishmanial, and insecticidal properties.
Relevance: This research emphasizes the potential for modifying the target compound 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide by complexing it with metal ions. This approach could potentially enhance its existing properties or introduce new ones.
Compound Description: These three series of compounds were computationally designed and evaluated for their potential as antimicrobial and anticancer agents. The compounds exhibited favorable interactions with key amino acid residues in the target proteins (S. aureus GyrB ATPase and CDK-8) and demonstrated promising ADME (absorption, distribution, metabolism, excretion) profiles.
Relevance: While these compounds are structurally distinct from 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, they underscore the importance of exploring various substituents and structural modifications to enhance biological activity. Applying similar design principles and exploring modifications to the target compound may lead to the identification of new derivatives with improved pharmacological properties.
Compound Description: This compound serves as a precursor for the synthesis of 2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate. It exists in tautomeric forms, which is evident from its reactivity with acetic anhydride.
Relevance: The presence of the 2,4-dimethoxyphenyl substituent in this compound is a key structural link to the target compound, 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide. This shared feature highlights the versatility of this substituent in the context of heterocyclic chemistry and potentially contributes to shared physicochemical properties or biological activity.
Compound Description: This compound is a benzenesulfonamide derivative featuring a thiazole ring. It exists primarily in its imino form, as confirmed by crystallographic studies.
Relevance: The compound shares a core benzenesulfonamide structure with 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, underscoring the importance of this scaffold in medicinal chemistry. The presence of the dimethoxyphenyl group, although with a different substitution pattern, further strengthens the connection and suggests potential commonalities in their physicochemical properties or biological activities.
Compound Description: This compound acts as a p38 kinase inhibitor and holds promise for treating p38 kinase-associated diseases like rheumatoid arthritis. Different salt forms of this compound, including the methanesulfonic acid salt and hydrochloride salt, have been developed to optimize its pharmaceutical properties.
Relevance: While structurally diverse from 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, this compound highlights the significance of exploring different salt forms to modulate the physicochemical properties of a drug candidate. This approach can impact solubility, stability, bioavailability, and other critical factors that influence a drug's efficacy and safety profile. Exploring different salt forms of 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide could be a viable strategy to optimize its pharmaceutical potential.
Compound Description: This compound demonstrated strong and selective anti-colon cancer effects in vitro and in silico. Its promising inhibitory effects on TGFβ2 and VEGFR2 suggest its potential as a starting point for developing new colon cancer treatments.
Relevance: Although structurally different from 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, the discovery of this compound underscores the importance of exploring diverse chemical scaffolds for developing novel anticancer agents. The identification of a potent compound within this study highlights the value of continuous research and the potential for finding new lead compounds for treating various cancers, including those potentially targeted by 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide.
Compound Description: Sulfamethazine is a sulfonamide antibiotic known to form 1:1 molecular complexes with various compounds, including indole-2-carboxylic acid and 2,4-dinitrobenzoic acid. These complexes involve hydrogen bonding interactions with the sulfonamide group.
Relevance: The structural similarity of sulfamethazine to 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, particularly the presence of the benzenesulfonamide moiety, indicates the potential of the target compound to form similar molecular complexes.
Compound Description: This compound is a sulfonylurea herbicide. Its environmental degradation often involves hydrolysis of the triazine ring.
Relevance: Though structurally different from 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, the compound shares the benzenesulfonamide moiety. Understanding the metabolic fate of this related compound could provide insights into potential metabolic pathways of the target compound, particularly if it undergoes similar biotransformations involving the benzenesulfonamide group.
Compound Description: AMBI and PhIP are 2-aminoimidazoles that can react with various carbonyl compounds, including those found in food. This reaction leads to the formation of fluorescent adducts and the elimination of the amino compound.
Relevance: While not directly structurally similar to 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, the reactions of AMBI and PhIP highlight the potential reactivity of amine-containing compounds with carbonyl species. This reactivity should be considered for the target compound, as it also contains an amine group that could potentially react with carbonyl compounds under certain conditions.
Compound Description: These three compounds are involved in the metabolic pathway of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound with cytotoxic effects. DCTA, a metabolite of DCPT, can further degrade into DPI and MAA.
Relevance: Although structurally distinct from 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, the study emphasizes the importance of considering the metabolic fate and potential toxicity of metabolites. This is particularly relevant because the target compound also contains a sulfonamide group, which may undergo metabolic transformations to generate potentially toxic byproducts.
Compound Description: These compounds are analogs of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), investigated to understand the impact of structural modifications on hepatotoxicity. The research identified specific structural features, such as the presence of a thiazolidinedione (TZD) ring and certain phenyl substituents, as critical factors influencing the hepatotoxic potential of these compounds.
Relevance: While not structurally similar to 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, these analogs highlight the crucial role of structural modifications in modulating toxicity. This study emphasizes the need for careful structural considerations during drug development.
Compound Description: Pazopanib is a potent, orally active, small-molecule multi-targeted tyrosine kinase inhibitor of vascular endothelial growth factors (VEGFR)-1, -2, and -3, platelet-derived growth factor receptors (PDGFR)-α and -β, and stem cell factor receptor (c-KIT). It is currently in clinical development for the treatment of cancer.
Relevance: While Pazopanib has a different heterocyclic core compared to 4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, it highlights the relevance of exploring the 2,4-pyrimidinediamine scaffold in the context of VEGFR inhibition. This study encourages investigation into the target compound's potential interactions with tyrosine kinases, particularly given its structural similarities to pazopanib in certain aspects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.